N,N-Dimethyl-2-chloropropylamine hydrochloride

Description

Properties

IUPAC Name |

2-chloro-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN.ClH/c1-5(6)4-7(2)3;/h5H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWGRWAYARCRTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN.ClH, C5H13Cl2N | |

| Record name | 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024780 | |

| Record name | 2-Chloropropyldimethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloro-n,n-dimethyl-1-propanamine hydrochloride is an off-white chunky solid. (NTP, 1992), Off-white hygroscopic solid; [CAMEO] White to light cream hygroscopic powder; [Acros Organics MSDS] | |

| Record name | 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4584-49-0 | |

| Record name | 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4584-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropropyldimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004584490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4584-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4584-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloropropyldimethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPROPYLDIMETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO9WB15SNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

381 to 383 °F (NTP, 1992) | |

| Record name | 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

N,N-Dimethyl-2-chloropropylamine Hydrochloride: A Technical Guide

CAS Number: 4584-49-0

This technical guide provides an in-depth overview of N,N-Dimethyl-2-chloropropylamine hydrochloride, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known by synonyms such as β-(Dimethylamino)isopropyl chloride hydrochloride and 2-Chloro-1-(dimethylamino)propane hydrochloride, is a white to off-white crystalline solid.[1][2][3][4] It is characterized by its high solubility in water and polar organic solvents like methanol and ethanol.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 4584-49-0 | [1][5] |

| Molecular Formula | C₅H₁₃Cl₂N (CH₃CHClCH₂N(CH₃)₂ · HCl) | [1][2] |

| Molecular Weight | 158.07 g/mol | [1][2][3][5] |

| Appearance | White to off-white crystalline powder/solid | [2][3][4] |

| Melting Point | 187-190 °C | [2][4] |

| Solubility in Water | 2000 mg/mL at 20°C | [2] |

| Purity | Typically available as 98% or 99% pure | [5][6][7] |

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. Two common experimental protocols are detailed below.

Synthesis from 1-Dimethylamino-2-propanol

A prevalent laboratory-scale synthesis involves the chlorination of 1-dimethylamino-2-propanol using thionyl chloride.[4][8]

Experimental Protocol:

-

A solution of 1-dimethylamino-2-propanol in chloroform is prepared and cooled to approximately 0°C with continuous stirring.

-

A solution of freshly distilled thionyl chloride in chloroform is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to ambient temperature over a period of 30 minutes.

-

The mixture is then heated to reflux for an additional 30 minutes, during which any precipitated material should redissolve.

-

As the reaction proceeds, this compound begins to crystallize from the boiling solvent.

-

After cooling, the reaction mixture is diluted with ether to facilitate complete precipitation.

-

The solid product is collected by filtration.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-Chloro-N,N-dimethylpropylamine hydrochloride ; 2-Dimethylaminoisopropyl chloride hydrochloride ( DMCPA-HCl ) >99,8% - SYNTHETIKA [synthetikaeu.com]

- 3. 2-Chloropropyldimethylamine hydrochloride | C5H13Cl2N | CID 94294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Dimethylaminoisopropyl chloride hydrochloride | 4584-49-0 [chemicalbook.com]

- 5. 2-Chloro-N,N-dimethylpropylamine 98 4584-49-0 [sigmaaldrich.com]

- 6. CheMondis Marketplace [chemondis.com]

- 7. scbt.com [scbt.com]

- 8. 2-Dimethylaminoisopropyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of N,N-Dimethyl-2-chloropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyl-2-chloropropylamine hydrochloride is a key organic building block utilized in various chemical syntheses. Its bifunctional nature, containing both a tertiary amine and a reactive chloroalkyl group, makes it a valuable intermediate, particularly in the synthesis of quaternary ammonium salts and other pharmacologically relevant molecules. A thorough understanding of its physical properties is crucial for its effective handling, application in synthetic protocols, and for ensuring the purity and quality of resulting products.

Core Physical and Chemical Properties

A summary of the key physical properties of this compound is presented below. These properties are essential for designing experimental setups, purification procedures, and for storage.

| Property | Value | Reference(s) |

| CAS Number | 4584-49-0 | [1] |

| Molecular Formula | C₅H₁₃Cl₂N | [2] |

| Molecular Weight | 158.07 g/mol | [1][2][3][4] |

| Appearance | White to off-white powder or crystalline solid. | [2][3] |

| Melting Point | 187-190 °C | [1][2][4] |

| Boiling Point | Decomposes before boiling. | [2] |

| Solubility | Highly soluble in water (2000 mg/mL at 20°C); Soluble in methanol and ethanol; Insoluble in benzene and toluene. | [2] |

| Hygroscopicity | Hygroscopic | [3] |

Experimental Protocols

The determination of the physical properties of chemical compounds like this compound relies on standardized laboratory procedures. Below are detailed methodologies for the key experiments cited.

Determination of Melting Range (Capillary Method)

The melting range of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is sharp, whereas impurities typically depress the melting point and broaden the range. The capillary method is a widely accepted technique for this determination.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[6] If necessary, gently crush the crystalline solid using a mortar and pestle.

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

Tap the sealed end of the tube on a hard surface to pack the solid down. The packed sample height should be approximately 2-3 mm.[7]

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid initial heating can be performed to determine a rough estimate.[5]

-

For an accurate measurement, heat the block rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

For high accuracy, the determination should be repeated at least twice, and the results should be consistent.

-

Determination of Solubility

Solubility is a fundamental property that dictates the choice of solvents for reactions, recrystallization, and formulation. A qualitative or semi-quantitative determination can be performed as follows.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rod

-

Graduated cylinder or pipette

-

Analytical balance

Procedure:

-

Solvent Selection: Prepare test tubes containing a measured volume (e.g., 3 mL) of the solvents to be tested (e.g., water, methanol, ethanol, toluene).[8]

-

Sample Addition: Weigh a specific amount of this compound (e.g., 0.1 g) and add it to each test tube.[8]

-

Mixing: Vigorously shake or vortex each test tube for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation:

-

Visually inspect each tube for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.

-

If solid remains, the compound is considered sparingly soluble or insoluble.

-

-

Quantitative Determination (for high solubility):

-

To determine a more precise solubility, such as in water, a saturated solution can be prepared by adding an excess of the solid to a known volume of the solvent.

-

The mixture is stirred at a constant temperature until equilibrium is reached.

-

The undissolved solid is then filtered off, and a known volume of the saturated solution is carefully evaporated to dryness.

-

The mass of the remaining solid is measured, allowing for the calculation of solubility in terms of g/L or mg/mL.

-

Assessment of Appearance

The appearance of a chemical is a basic quality control parameter. It involves the visual inspection of its physical state, color, and form.

Apparatus:

-

Clean, dry watch glass or sample vial

-

Spatula

-

Well-lit area with a neutral background

Procedure:

-

Sample Preparation: Place a small, representative sample of this compound onto a clean watch glass.

-

Visual Inspection:

-

Observe the sample under good lighting.

-

Physical State: Note whether the substance is a crystalline solid, a powder, or an amorphous solid.

-

Color: Describe the color of the sample (e.g., white, off-white, colorless).[9]

-

Form: Note any other characteristic features, such as the presence of distinct crystals.

-

-

Comparison: For quality control purposes, the appearance can be compared against a retained reference standard or a product specification sheet.[9]

Logical Relationships and Applications

This compound is primarily used as a reactive intermediate in organic synthesis. Its structure allows for nucleophilic substitution at the carbon atom bearing the chlorine, making it a versatile alkylating agent. A primary application is in the synthesis of quaternary ammonium salts, which have diverse applications as surfactants, phase-transfer catalysts, and antimicrobial agents.[10]

The following diagram illustrates the logical workflow of its application in chemical synthesis.

Caption: Synthetic pathway from N,N-Dimethyl-2-chloropropylamine HCl to functional products.

References

- 1. quora.com [quora.com]

- 2. scribd.com [scribd.com]

- 3. uspbpep.com [uspbpep.com]

- 4. â©741⪠Melting Range or Temperature [doi.usp.org]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Appearance - analysis - Analytice [analytice.com]

- 10. mdpi.com [mdpi.com]

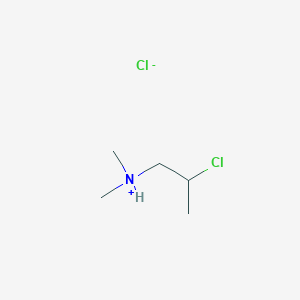

N,N-Dimethyl-2-chloropropylamine hydrochloride chemical structure

An In-depth Technical Guide to N,N-Dimethyl-2-chloropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DMCPA-HCl) is a versatile and highly reactive organic compound that serves as a crucial intermediate in synthetic chemistry and drug discovery.[1][2] Characterized by its tertiary amine and a reactive chloroalkyl chain, it is primarily utilized as an alkylating agent to introduce the 2-chloropropyl-dimethylammonium moiety into various nucleophiles.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, experimental protocols for its synthesis and analysis, and its significant applications in the pharmaceutical and agricultural industries.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder or chunky solid.[2][3][4] It is highly soluble in polar solvents such as water and soluble in methanol and ethanol.[2][3] The hydrochloride salt form enhances its stability and solubility, making it suitable for handling in various experimental procedures.[1]

| Property | Value | Source |

| CAS Number | 4584-49-0 | [2] |

| Molecular Formula | C₅H₁₃Cl₂N | [2][3] |

| Molecular Weight | 158.07 g/mol | [2] |

| Appearance | White to off-white powder/solid | [2][3][4] |

| Melting Point | 187–190 °C | [2] |

| Boiling Point | Decomposes before boiling | [2] |

| Solubility in Water | Highly soluble (2000 mg/mL at 20°C) | [2][5] |

| IUPAC Name | 2-chloro-N,N-dimethylpropan-1-amine;hydrochloride | [1][4] |

| SMILES | CC(CN(C)C)Cl.Cl | [1][4] |

| InChI Key | OCWGRWAYARCRTQ-UHFFFAOYSA-N | [1] |

Chemical Structure

The structure of this compound features a propane backbone with a chlorine atom at the second position and a dimethylamino group at the first position. The nitrogen atom is protonated, forming a hydrochloride salt.

Caption: Chemical Structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of a chloropropene solution with dimethylamine, followed by acidification.[6][7]

Materials:

-

Chloropropene

-

Toluene or Ethanol (solvent)

-

Dimethylamine gas

-

Titanium tetrachloride (TiCl₄) or Diatomaceous earth (catalyst)

-

Hydrochloric acid or Hydrogen chloride gas

-

Water

-

In a four-necked reaction flask, add 50.0g of chloropropene and 150g of toluene.

-

Stir the mixture and add 0.5g of TiCl₄ as a catalyst.

-

Introduce 33g of dimethylamine gas into the flask at 35°C.

-

Maintain the reaction at 35°C for approximately 7 hours. Monitor the reaction progress using gas chromatography until the chloropropene content is ≤2%.

-

Perform a reduced pressure distillation on the reaction product to recover the solvent and any unreacted chloropropene.

-

Wash the remaining organic layer with 100g of water and separate the layers to remove the catalyst.

-

Introduce hydrogen chloride gas or add hydrochloric acid to the organic layer until the pH reaches 2-3.

-

Heat the mixture to 95-112°C and reflux with water for 8-10 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting solid and dry to obtain this compound.

Analysis by Gas Chromatography

The analysis of this compound formulations can be performed using gas chromatography.[8]

Sample Preparation:

-

Take a known amount of the aqueous solution containing this compound.

-

Neutralize the solution with a 1 N sodium hydroxide solution.

-

Extract the free base (N,N-Dimethyl-2-chloropropylamine) with methylene chloride.

-

The methylene chloride extract is then used for quantification.

Instrumentation:

-

Gas Chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID).

-

The specific column, temperature program, and carrier gas flow rate should be optimized for the separation and detection of N,N-Dimethyl-2-chloropropylamine.

Applications in Drug Development and Research

This compound is a key building block in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs) and other specialty chemicals.[1][9][10] Its high reactivity makes it an essential intermediate for constructing complex molecular architectures.[1]

Caption: Key applications of this compound.

Key Pharmaceutical Applications:

-

Analgesics and Antibiotics: It is used as an intermediate in the synthesis of pain relief medications and antibiotics.[1]

-

Antidepressants and Anxiolytics: It serves as a precursor for drugs targeting mental health disorders.[1]

-

Antiarrhythmics and Antineoplastics: The compound is involved in synthesizing drugs for heart rhythm disorders and cancer treatments.[1]

-

Antitubercular Agents: It is used in the synthesis of lipophilic chalcone analogues that exhibit strong antitubercular properties.[9]

Other Applications:

-

Agricultural Chemistry: It is a precursor for various pesticides and herbicides.[1]

-

Organic Synthesis: It is used to synthesize quaternary ammonium salts, which have applications as phase-transfer catalysts and surfactants.[9]

Mechanism of Action and Biological Activity

The biological activity of this compound is primarily attributed to its properties as an alkylating agent.[1]

-

DNA Interaction: As a monofunctional nitrogen mustard-type chemical, it has been shown to be a DNA alkylating agent.[8][11] This alkylation can lead to DNA damage.[1] While it is a weaker alkylating agent than bifunctional nitrogen mustards and does not cause DNA-interstrand crosslinking, exposure can interfere with the progression of cells from the S phase to metaphase.[8][11]

-

Mutagenicity: Studies have indicated that it exhibits mutagenic properties in bacterial assays like the Ames test.[1]

-

Enzyme Inhibition: It acts as a competitive inhibitor of human kidney histamine N-methyltransferase.[11]

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][4]

-

Handling: Use only outdoors or in a well-ventilated area. Personal protective equipment, including gloves, eye protection, and a dust mask, is recommended.[1]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and strong oxidizing agents.[3]

Conclusion

This compound is a compound of significant interest in medicinal and synthetic chemistry. Its utility as a reactive intermediate enables the synthesis of a diverse array of molecules with important therapeutic and industrial applications. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and professionals working in drug development and chemical manufacturing.

References

- 1. This compound | 4584-49-0 | Benchchem [benchchem.com]

- 2. 2-Chloro-N,N-dimethylpropylamine hydrochloride ; 2-Dimethylaminoisopropyl chloride hydrochloride ( DMCPA-HCl ) >99,8% - SYNTHETIKA [synthetikaeu.com]

- 3. This compound Supplier China | CAS 55847-57-7 | High Purity Chemical Manufacturer & Bulk Exporter [nj-finechem.com]

- 4. 2-Chloropropyldimethylamine hydrochloride | C5H13Cl2N | CID 94294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N, N-Dimethyl-2-Chloropropylamine Hydrochloride CAS 4584-49-0 for Organic Synthesis - N N-Dimethyl-2-Chloropropylamine Hydrochloride and Dmic [megawidechem.en.made-in-china.com]

- 6. CN111153807B - Preparation method of N, N-dimethylamino chloropropane hydrochloride - Google Patents [patents.google.com]

- 7. Preparation method of N,N-dimethylaminochloropropane hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. atompharma.co.in [atompharma.co.in]

- 10. nbinno.com [nbinno.com]

- 11. 3-Chloro-1-(N,N-dimethyl)propylamine and 3-Chloro-1-(N,N-dimethyl)propylamine Hydrochloride_Chemicalbook [chemicalbook.com]

N,N-Dimethyl-2-chloropropylamine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-2-chloropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-(Dimethylamino)isopropyl chloride hydrochloride, is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive chloroalkyl group and a tertiary amine, makes it a versatile building block in organic synthesis. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations.

Synthesis Pathway 1: Chlorination of 1-Dimethylamino-2-propanol with Thionyl Chloride

This is one of the most common and high-yielding methods for preparing this compound. The reaction involves the conversion of the hydroxyl group of 1-dimethylamino-2-propanol to a chloride using thionyl chloride (SOCl₂). The product directly crystallizes from the reaction mixture as the hydrochloride salt.

Experimental Protocol

Based on the procedure described by Schultz and Sprague (1948)[1]:

-

A solution of 3.77 g of 1-dimethylamino-2-propanol in 10 ml of chloroform is prepared in a reaction flask equipped with a stirrer.

-

The solution is cooled to approximately 0°C using an ice bath.

-

A solution of 5.72 g of freshly distilled thionyl chloride in 2 ml of chloroform is added dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to ambient temperature over a period of about 30 minutes.

-

The mixture is then heated to reflux for an additional 30 minutes. During heating, any precipitated material should redissolve.

-

This compound begins to crystallize from the boiling solvent.

-

The reaction mixture is then cooled, diluted with ether to facilitate complete precipitation, and filtered.

-

The collected solid product is recrystallized to yield purified this compound[1]. A patent also describes the use of ethylene dichloride as a solvent which can lead to a higher quality product with better crystallinity and color[2][3].

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1-Dimethylamino-2-propanol | [1] |

| Reagent | Thionyl Chloride (SOCl₂) | [1] |

| Solvent | Chloroform / Ethylene Dichloride | [1][2] |

| Reaction Temperature | 0°C to reflux | [1][2] |

| Yield | ~95% | [1] |

| Melting Point | 192-194°C (recrystallized) | [1] |

| Purity | >98% | [4] |

Reaction Pathway Visualization

Caption: Synthesis from 1-Dimethylamino-2-propanol.

Synthesis Pathway 2: Aza-Michael Addition of Dimethylamine to Chloropropene

This pathway involves the reaction of a chloropropene solution with dimethylamine in the presence of a catalyst, followed by acidification to form the hydrochloride salt. This method is advantageous due to its high product purity and yield.

Experimental Protocol

Based on patent CN111153807B[5]:

-

A solution of chloropropene is prepared by dissolving it in a suitable solvent such as toluene or ethanol.

-

The chloropropene solution is reacted with dimethylamine at a temperature of 35-45°C for 1-10 hours under the action of a catalyst (e.g., TiCl₄ or diatomaceous earth)[5]. The molar ratio of dimethylamine to chloropropene is typically between 1.1:1 and 1.5:1[5].

-

Upon completion of the reaction, the resulting product mixture undergoes reduced pressure distillation.

-

The distilled product is washed and layered. The organic layer is then treated with an acid (e.g., hydrochloric acid) until the pH value reaches 2-3.

-

The mixture is then reacted for 1-2 hours at a temperature of 95-112°C and refluxed for 8-10 hours with water.

-

After cooling to room temperature, the product is filtered and dried to obtain N,N-Dimethylamino chloropropane hydrochloride[5].

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Chloropropene, Dimethylamine | [5] |

| Catalyst | TiCl₄ or Diatomaceous earth | [5] |

| Solvent | Toluene or Ethanol | [5] |

| Reaction Temperature | 35-45°C (addition), 95-112°C (acidification) | [5] |

| Molar Yield | 88.6% - 90.0% | [5] |

| Purity | >99.0% | [5] |

Reaction Pathway Visualization

Caption: Synthesis via Aza-Michael Addition.

Synthesis Pathway 3: N,N-Dimethylation of Chloropropylamine Hydrochloride

This method is particularly useful for producing isotopically labeled this compound. It involves the alkylation of chloropropylamine hydrochloride with methyl iodide using a phase-transfer catalyst.

Experimental Protocol

As detailed in patent CN103588647A[4][6]:

-

Chlorpropylamine hydrochloride is reacted with a stable isotope-labeled methyl iodide (e.g., ¹³C-CH₃I or ²H-labeled methyl iodide) in an aqueous alkaline medium (e.g., NaOH/Na₂CO₃).

-

A phase-transfer catalyst, such as tetrabutylammonium bromide, is used to facilitate the reaction. The catalyst loading is typically 0.5–1 mol%[4].

-

The optimal molar ratio of methyl iodide to chlorpropylamine hydrochloride ranges from 1:1 to 4:1[4].

-

The reaction is carried out at a temperature of 35-95°C for 2-12 hours[6].

-

After the reaction, the resulting N,N-dimethylaminochloropropane is separated and purified.

-

The purified intermediate is then treated with anhydrous HCl gas, followed by recrystallization to yield the final hydrochloride salt[4].

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Chlorpropylamine hydrochloride, Methyl iodide | [4][6] |

| Catalyst | Tetrabutylammonium bromide (Phase-transfer) | [4] |

| Medium | Aqueous alkaline (NaOH/Na₂CO₃) | [4] |

| Reaction Temperature | 35-95°C | [6] |

| Reaction Time | 2-12 hours (7-12 hours with catalyst) | [4][6] |

| Molar Ratio (CH₃I:Amine) | 1:1 to 4:1 | [4] |

Reaction Pathway Visualization

Caption: Synthesis via N,N-Dimethylation.

Conclusion

The synthesis of this compound can be achieved through several efficient pathways. The choice of method may depend on factors such as the availability of starting materials, desired purity, and the scale of production. The chlorination of 1-dimethylamino-2-propanol offers a direct and high-yielding route. The aza-Michael addition provides a pathway to a very pure product. For specialized applications like isotopic labeling, the N,N-dimethylation of chloropropylamine hydrochloride is the preferred method. Each of these methods, when performed with care and adherence to the detailed protocols, can provide this valuable intermediate for further use in pharmaceutical and chemical research and development.

References

- 1. 2-Dimethylaminoisopropyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. 1-Dimethylamino-2-chloropropane, (R)- (57496-00-1) for sale [vulcanchem.com]

- 3. US3025325A - Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides - Google Patents [patents.google.com]

- 4. This compound | 4584-49-0 | Benchchem [benchchem.com]

- 5. CN111153807B - Preparation method of N, N-dimethylamino chloropropane hydrochloride - Google Patents [patents.google.com]

- 6. CN103588647A - Synthetic method for stable isotope labeled N,N-dimethylaminochloropropane hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of N,N-Dimethyl-2-chloropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-2-chloropropylamine hydrochloride (DMCPA), a reactive organic compound, is primarily recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, including the antihistamine chlorpheniramine.[1][2][3] However, its structural similarity to nitrogen mustards bestows upon it direct biological activities that warrant careful consideration in research and drug development settings. This technical guide provides a comprehensive overview of the known mechanisms of action of DMCPA, focusing on its DNA alkylating properties, enzyme inhibition, and effects on cellular transport systems. Quantitative data from toxicological and in vitro studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further investigation.

Core Mechanism of Action: DNA Alkylation

DMCPA is classified as a monofunctional nitrogen mustard-type chemical.[4][5] Its primary mechanism of action at the molecular level is the alkylation of DNA. This process involves the formation of a highly reactive aziridinium ion, which then covalently bonds to nucleophilic sites on DNA bases, leading to the formation of DNA adducts. This action can disrupt DNA replication and transcription, ultimately leading to cytotoxicity.[1][6] Unlike bifunctional nitrogen mustards, DMCPA is a weaker alkylating agent and does not induce DNA-interstrand crosslinking.[4][5] However, exposure to monofunctional nitrogen mustard-type compounds has been shown to interfere with the progression of cells from the S phase to metaphase.[4][5]

The alkylating properties of DMCPA are also linked to its observed mutagenicity. It has tested positive in bacterial mutagenicity assays, such as the Ames test.[1][4]

Enzyme Inhibition: Histamine N-Methyltransferase (HNMT)

DMCPA has been identified as a competitive inhibitor of human kidney histamine N-methyltransferase (HNMT).[4][5] HNMT is a key enzyme responsible for the metabolism of histamine in the central nervous system and airways. Inhibition of HNMT can lead to an elevation of histamine levels. The free base of DMCPA has been reported to inhibit this enzyme by 50% at a concentration of 0.32 mM.[4][5]

Inhibition of Cellular Transport: Choline Uptake

Studies have also indicated that DMCPA can inhibit the high-affinity uptake of choline.[4] Choline is an essential nutrient and a precursor for the synthesis of the neurotransmitter acetylcholine and membrane phospholipids. Inhibition of its uptake can have significant effects on neuronal function and cell membrane integrity.

Quantitative Pharmacological and Toxicological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity

| Target | Assay Type | Parameter | Value | Reference |

| Human Kidney Histamine N-Methyltransferase (HNMT) | Enzyme Inhibition Assay | IC50 | 0.32 mM | [4][5] |

Table 2: Acute Toxicity

| Species | Route | Parameter | Value | Reference |

| Mouse | Subcutaneous | LD50 | 200 mg/kg | [7] |

Table 3: Sub-chronic Toxicity Study in Rodents (3-Month Gavage)

| Species | Sex | Dose Levels (mg/kg/day) | Key Observations | NOAEL (mg/kg/day) | Reference |

| F344/N Rat | Male | 0, 6.25, 12.5, 25, 50, 100 | Lethargy, tremors, ataxia at higher doses. Increased serum bile acids at 50 and 100 mg/kg. Goblet cell hypertrophy of the nose at 100 mg/kg. | 50 | [4][5] |

| F344/N Rat | Female | 0, 6.25, 12.5, 25, 50, 100 | Increased serum bile acids at 100 mg/kg. | 100-200 | [5] |

| B6C3F1 Mouse | Male | 0, 6.25, 12.5, 25, 50, 100 | No significant histopathologic findings. | >100 | [5] |

| B6C3F1 Mouse | Female | 0, 6.25, 12.5, 25, 50, 100 | Deaths at 100 mg/kg. Significantly lower final mean body weights at 50 mg/kg. Significantly lower absolute lung weights at 25, 50, and 100 mg/kg. | 50 | [4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the mechanism of action of DMCPA. These are generalized protocols based on standard methods and should be adapted as needed.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is a generalized procedure for assessing the mutagenic potential of DMCPA.

Materials:

-

Salmonella typhimurium histidine-dependent strains (e.g., TA100, TA1535).

-

Nutrient broth.

-

Top agar (with trace amounts of histidine and biotin).

-

Minimal glucose agar plates.

-

This compound (DMCPA).

-

Solvent for DMCPA (e.g., sterile deionized water).

-

S9 fraction from induced rat liver (for metabolic activation).

-

S9 co-factor mix.

-

Positive and negative controls.

Procedure:

-

Culture Preparation: Inoculate the S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking.

-

DMCPA Preparation: Prepare a series of concentrations of DMCPA in a suitable solvent.

-

Exposure: In a test tube, combine the bacterial culture, the DMCPA solution (or control), and either the S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation).

-

Plating: Add the mixture to molten top agar and pour it onto the surface of a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Histamine N-Methyltransferase (HNMT) Inhibition Assay

This is a representative radiometric assay protocol to determine the inhibitory effect of DMCPA on HNMT activity.

Materials:

-

Recombinant human HNMT.

-

Assay buffer (e.g., phosphate buffer, pH 7.8).

-

Histamine.

-

S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM).

-

This compound (DMCPA).

-

Control inhibitor (e.g., amodiaquine).

-

Scintillation fluid and counter.

Procedure:

-

Pre-incubation: In a microplate well, pre-incubate the HNMT enzyme with various concentrations of DMCPA (or control) in the assay buffer for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of histamine and [3H]-SAM.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

Reaction Termination: Stop the reaction (e.g., by adding a high concentration of a non-radioactive methyl donor or by changing the pH).

-

Detection: Separate the radiolabeled product from the unreacted [3H]-SAM. Measure the radioactivity of the product using a scintillation counter.

-

Data Analysis: Calculate the percentage of HNMT inhibition for each DMCPA concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the DMCPA concentration and fitting the data to a suitable dose-response curve.

High-Affinity Choline Uptake (HACU) Assay

This protocol describes a general method for assessing the effect of DMCPA on choline uptake in a neuronal cell line or synaptosomes.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or synaptosomes.

-

Assay buffer (e.g., Krebs-Ringer-HEPES).

-

[3H]-Choline.

-

This compound (DMCPA).

-

Hemicholinium-3 (HC-3) as a specific inhibitor of HACU.

-

Lysis buffer.

-

Scintillation fluid and counter.

Procedure:

-

Cell Preparation: Culture and differentiate the neuronal cells or prepare synaptosomes from brain tissue.

-

Pre-incubation: Pre-incubate the cells/synaptosomes with various concentrations of DMCPA or vehicle control in the assay buffer.

-

Uptake Initiation: Add [3H]-choline to initiate the uptake.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]-choline.

-

Cell Lysis: Lyse the cells to release the intracellular [3H]-choline.

-

Detection: Measure the radioactivity in the cell lysate using a scintillation counter.

-

Data Analysis: Determine the specific high-affinity uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of HC-3) from the total uptake. Calculate the percentage of inhibition of HACU for each DMCPA concentration and determine the IC50 value.

Conclusion

While this compound is a valuable synthetic intermediate, its inherent biological activities, stemming from its chemical structure, necessitate a thorough understanding and careful handling. Its primary mechanism of action involves DNA alkylation, leading to potential mutagenicity and cytotoxicity. Furthermore, its ability to inhibit key enzymes like HNMT and cellular transport systems for essential nutrients like choline highlights the need for comprehensive toxicological evaluation in any application where human exposure is a possibility. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with or encountering this compound.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 3. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

N,N-Dimethyl-2-chloropropylamine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N,N-Dimethyl-2-chloropropylamine hydrochloride, a key building block in synthetic chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent use, and presents key analytical data for its characterization.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is highly soluble in water and soluble in polar organic solvents like methanol and ethanol.[2] The hydrochloride salt form enhances its stability and ease of handling in experimental settings.[2]

| Property | Value | Source |

| Molecular Formula | C₅H₁₃Cl₂N | [1] |

| Molecular Weight | 158.07 g/mol | [1] |

| CAS Number | 4584-49-0 | |

| Appearance | White to off-white crystalline powder/solid | [1] |

| Melting Point | 187-190 °C | |

| Water Solubility | Highly soluble | [2] |

| Solubility in other solvents | Soluble in methanol and ethanol | [2] |

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. Below are the expected spectroscopic data.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.4 - 3.6 | m | -CH(Cl)- | |

| ~2.9 - 3.2 | m | -CH₂-N- | |

| ~2.7 | s | -N(CH₃)₂ | |

| ~1.5 | d | -CH(Cl)CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| ~60-65 | -CH(Cl)- | |

| ~55-60 | -CH₂-N- | |

| ~45 | -N(CH₃)₂ | |

| ~20 | -CH(Cl)CH₃ |

Note: Actual chemical shifts can vary depending on the solvent and instrument used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2500-3000 | N-H stretch (from hydrochloride) |

| 2950-3000 | C-H stretch (aliphatic) |

| 1450-1480 | C-H bend (aliphatic) |

| 600-800 | C-Cl stretch |

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and application of this compound.

Synthesis of this compound

This protocol describes the synthesis from 1-dimethylamino-2-propanol.

Materials:

-

1-dimethylamino-2-propanol

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-dimethylamino-2-propanol in chloroform and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thionyl chloride in chloroform dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Add diethyl ether to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the crystals with cold diethyl ether.

-

Dry the purified this compound under vacuum.

Application in the Synthesis of Isopromethazine

This compound is a valuable alkylating agent for the synthesis of various pharmaceuticals. The following protocol is adapted for the synthesis of Isopromethazine, a phenothiazine derivative.

Materials:

-

Phenothiazine

-

Sodium hydroxide (or Potassium hydroxide)

-

Toluene

-

This compound

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenothiazine in toluene.

-

Add powdered sodium hydroxide to the solution.

-

Heat the mixture to reflux for approximately 2 hours to deprotonate the phenothiazine nitrogen.

-

While maintaining reflux, add N,N-Dimethyl-2-chloropropylamine (prepared by neutralizing the hydrochloride salt) dropwise over 1 hour.

-

Continue to reflux the reaction mixture for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature.

-

Filter the reaction mixture to remove inorganic salts.

-

Wash the filtrate with water.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash them with water.

-

Concentrate the organic phase under reduced pressure to obtain the crude Isopromethazine free base.

-

Further purification can be achieved by vacuum distillation or by forming the hydrochloride salt and recrystallizing.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation.[2] Wear protective gloves, clothing, eye, and face protection.

Conclusion

This compound is a versatile and important intermediate in organic synthesis, particularly in the pharmaceutical industry. Its utility as an alkylating agent allows for the construction of complex molecular architectures found in a variety of bioactive compounds. The information provided in this guide serves as a valuable resource for researchers and professionals engaged in drug discovery and development.

References

An In-depth Technical Guide to the Spectral Data of N,N-Dimethyl-2-chloropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for N,N-Dimethyl-2-chloropropylamine hydrochloride (CAS No: 4584-49-0).[1] The information presented herein is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details relevant experimental protocols, and provides visualizations of the analytical workflow.

Chemical Structure and Properties

This compound is a tertiary amine hydrochloride salt.[1] It is an off-white solid with a molecular weight of 158.07 g/mol .[1]

Chemical Structure:

Spectral Data

The following sections present the available spectral data for this compound. Where direct data for the hydrochloride salt is unavailable, data for the parent compound, N,N-Dimethyl-2-chloropropylamine, is provided with an explanation of the expected spectral changes upon protonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the tertiary amine in N,N-Dimethyl-2-chloropropylamine to form the hydrochloride salt is expected to cause a downfield shift (to a higher ppm value) of the protons and carbons near the nitrogen atom due to the electron-withdrawing effect of the positively charged nitrogen.

¹H NMR Data (Predicted)

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| -CH(Cl)-CH ₃ | Doublet | 1.6 - 1.8 |

| -N(CH ₃)₂ | Singlet | 2.8 - 3.0 |

| -CH ₂-N- | Multiplet | 3.2 - 3.5 |

| -CH (Cl)- | Multiplet | 4.4 - 4.6 |

| N -H ⁺ | Broad Singlet | Variable (often 10-12) |

¹³C NMR Data

A ¹³C NMR spectrum for this compound is available from SpectraBase.[1] However, specific chemical shift values are not provided in a tabular format. The expected carbon environments are listed below.

| Carbon | Approximate Chemical Shift (ppm) |

| -CH(Cl)-C H₃ | 20 - 25 |

| -N(C H₃)₂ | 45 - 50 |

| -C H(Cl)- | 60 - 65 |

| -C H₂-N- | 65 - 70 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine salt and the alkyl halide functionalities. As a tertiary amine hydrochloride, a broad absorption band is expected in the 2400-2700 cm⁻¹ region due to the N-H⁺ stretching vibration. The C-Cl stretch is typically observed in the 600-800 cm⁻¹ range.[2]

Characteristic IR Absorption Bands

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| N-H⁺ | Stretch (broad) | 2400 - 2700 |

| C-H | Stretch | 2850 - 3000 |

| C-N | Stretch | 1000 - 1250 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry of the hydrochloride salt will typically show the mass of the free base after the loss of HCl. The mass spectrum of N,N-Dimethyl-2-chloropropylamine is available.[3] The fragmentation pattern is dominated by alpha-cleavage, which is characteristic of amines.[4][5]

Expected Mass Spectrum Fragmentation

The molecular ion peak for the free base (C₅H₁₂ClN) would be observed at m/z 121. The fragmentation would likely involve the loss of a methyl group or a chloropropyl group.

| m/z | Possible Fragment |

| 121 | [M]⁺ (Molecular ion of the free base) |

| 106 | [M - CH₃]⁺ |

| 86 | [M - Cl]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ (from α-cleavage) |

Experimental Protocols

The following are general experimental protocols for obtaining NMR, IR, and MS spectra of this compound. These should be adapted and optimized based on the specific instrumentation and experimental conditions.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound into a clean, dry vial.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[6][7] The choice of solvent may affect the chemical shifts.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[7]

-

Cap the NMR tube and ensure the solution height is between 4 and 5 cm.[7]

Data Acquisition (¹H NMR):

-

Spectrometer: 300 MHz or higher

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-15 ppm

Data Acquisition (¹³C NMR):

-

Spectrometer: 75 MHz or higher

-

Pulse Program: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[8]

Data Acquisition (FTIR):

-

Instrument: FTIR spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: Mass spectrometer with an ESI source

-

Ionization Mode: Positive ion mode

-

Scan Range: m/z 50-200

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V (can be optimized to control fragmentation)

-

Source Temperature: 100-150 °C

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

References

- 1. 2-Chloropropyldimethylamine hydrochloride | C5H13Cl2N | CID 94294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4584-49-0 | Benchchem [benchchem.com]

- 3. 2-Chloropropyldimethylamine | C5H12ClN | CID 92738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 8. drawellanalytical.com [drawellanalytical.com]

N,N-Dimethyl-2-chloropropylamine Hydrochloride: A Comprehensive Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility profile of N,N-Dimethyl-2-chloropropylamine hydrochloride (CAS 4584-49-0), a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in various synthetic processes, formulation development, and for ensuring compliance with safety and handling protocols.

Core Physicochemical Properties

This compound is an organic compound with the molecular formula C₅H₁₃Cl₂N and a molar mass of 158.07 g/mol .[1] It typically appears as a white to off-white crystalline powder.[1][2] A notable characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[2][3]

Quantitative Solubility Data

The solubility of this compound has been reported in several common solvents. The available quantitative data is summarized in the table below. It is important to note that the temperature dependence of solubility for this compound is not extensively documented in publicly available literature. The data presented here is primarily at room temperature.

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 2000 mg/mL | 20 | [1][3][4] |

| Water | ≥ 100 mg/mL | 21.1 (70 °F) | [2] |

| Methanol | Soluble (5%) | Not Specified | [1] |

| Ethanol | Soluble (5%) | Not Specified | [1] |

| Benzene | Insoluble | Not Specified | [1] |

| Toluene | Insoluble | Not Specified | [1] |

Experimental Protocols for Solubility Determination

To facilitate further research and provide a standardized approach for determining the solubility of this compound under specific experimental conditions, this section details a comprehensive experimental protocol based on the internationally recognized OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility, and recommendations from the World Health Organization (WHO) for active pharmaceutical ingredients.[1][2][3][4][5]

Principle of the Method

The "shake flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[6][7] This method involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved substance in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (of known purity)

-

Solvent of interest (e.g., deionized water, methanol, ethanol)

-

Thermostatically controlled mechanical shaker or orbital incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical technique for concentration measurement

-

Glass vials with screw caps

Experimental Procedure

-

Preparation of the Test System:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

For aqueous solubility, use buffers to maintain a constant pH throughout the experiment, as pH can significantly influence the solubility of ionizable compounds.[6][8] Recommended pH values for pharmaceutical testing are typically in the range of 1.2 to 6.8.[6]

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed that is sufficient to keep the solid particles suspended without causing excessive foaming.

-

Allow the samples to equilibrate for a predetermined period. It is crucial to establish the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[6]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Report the solubility as the average of at least three replicate determinations, along with the standard deviation.

-

Clearly state the experimental conditions, including the solvent, temperature, pH (for aqueous solutions), and the analytical method used.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake flask method.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 도서 [books.google.co.kr]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. Water Solubility | Scymaris [scymaris.com]

- 5. filab.fr [filab.fr]

- 6. who.int [who.int]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Solubility Measurements | USP-NF [uspnf.com]

N,N-Dimethyl-2-chloropropylamine hydrochloride stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of N,N-Dimethyl-2-chloropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a reactive organic compound frequently employed as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical research sectors. Its utility is derived from the presence of both a tertiary amine and a reactive chloroalkyl group.[1] Given its role as a precursor, understanding its stability and requisite storage conditions is paramount to ensure its quality, reactivity, and the safety of its handling and application. The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents.[2] This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, potential degradation pathways, and general protocols for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to its handling and storage.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | 2-chloro-N,N-dimethylpropan-1-amine;hydrochloride | [2] |

| Synonyms | (2-Chloropropyl)dimethylamine hydrochloride, 2-(Dimethylamino)isopropyl chloride hydrochloride | [3] |

| CAS Number | 4584-49-0 | [1] |

| Molecular Formula | C₅H₁₃Cl₂N | [1][4] |

| Molecular Weight | 158.07 g/mol | [1] |

| Appearance | White to off-white crystalline powder or chunky solid | [1][3] |

| Melting Point | 187-190 °C | [1] |

| Boiling Point | Decomposes before boiling | [1] |

| Solubility | Highly soluble in water (2000 g/L at 20 °C); Soluble in methanol and ethanol | [1] |

| Hygroscopicity | Hygroscopic | [3] |

Stability Profile

This compound is generally considered to be chemically stable under standard storage conditions.[1] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

General Stability

The compound is stable under normal, dry conditions. Its hydrochloride form contributes to its overall stability compared to the free base.

Hygroscopicity

This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] The absorption of water can potentially lead to hydrolysis and may affect its physical state and reactivity.

Thermal Stability

While stable at ambient temperatures, the compound is susceptible to thermal degradation at elevated temperatures. It is reported to decompose before reaching its boiling point.[1] Specific temperatures at which thermal degradation of amines accelerates are generally above 177°C (350°F), though this can vary depending on the specific compound and conditions.[5]

Incompatibilities

To maintain its integrity, this compound should not be stored with strong oxidizing agents, strong bases, and metallic salts.[3] Amines, in general, can react exothermically with acids and may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3]

Recommended Storage Conditions

Proper storage is crucial for maintaining the quality and stability of this compound. The recommended storage conditions are summarized in Table 2.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | References |

| Temperature | Store in a cool, well-ventilated area. Specific recommendations include storing below 30°C. | [4] |

| Atmosphere | Store under dry conditions. | [6] |

| Container | Keep container tightly closed. | [6] |

| Light | While not explicitly stated for this compound, storage away from direct sunlight is a general best practice for chemical reagents. | [6] |

| Ventilation | Ensure good ventilation/exhaustion in the storage area. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation routes can be inferred from its chemical structure. The primary reactive sites are the carbon-chlorine bond and the tertiary amine group.

Hydrolysis

Due to its high solubility in water and hygroscopic nature, hydrolysis is a potential degradation pathway. The chloro group can be displaced by a hydroxyl group, particularly under neutral or basic conditions, to form N,N-Dimethyl-2-hydroxypropylamine.

Caption: Proposed Hydrolytic Degradation Pathway.

Elimination

Under basic conditions or at elevated temperatures, elimination of hydrogen chloride (HCl) could occur to form an alkene, N,N-dimethylallylamine.

Caption: Proposed Elimination Degradation Pathway.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study can be conducted. This involves subjecting the compound to various stress conditions to identify potential degradants and develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

The following diagram illustrates a general workflow for a forced degradation study.

Caption: General Workflow for Forced Degradation Studies.

Methodologies for Stress Testing

The following are general protocols for subjecting the compound to different stress conditions. The concentration of the compound and the duration of exposure should be optimized to achieve a target degradation of 5-20%.

6.2.1 Acid and Base Hydrolysis

-

Objective: To assess stability in acidic and basic media.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

For acid hydrolysis, add an equal volume of 1N hydrochloric acid (HCl) to a portion of the stock solution.

-

For base hydrolysis, add an equal volume of 1N sodium hydroxide (NaOH) to another portion.

-

Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period.

-

At specified time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.

-

6.2.2 Oxidative Degradation

-

Objective: To evaluate susceptibility to oxidation.

-

Protocol:

-

To a portion of the stock solution, add a solution of hydrogen peroxide (e.g., 3-30%).

-

Keep the solution at room temperature for a defined period, protected from light.

-

At specified time points, withdraw samples and dilute for analysis.

-

6.2.3 Thermal Degradation

-

Objective: To determine the effect of high temperature.

-

Protocol:

-

Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

-

After a defined period, remove the sample, allow it to cool, and dissolve it in a suitable solvent for analysis.

-

6.2.4 Photostability Testing

-

Objective: To assess sensitivity to light.

-

Protocol:

-

Expose the solid compound or a solution of the compound to a light source with a specified output (e.g., in a photostability chamber) according to ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark.

-

After the exposure period, prepare solutions of both the exposed and control samples for analysis.

-

Conclusion

This compound is a stable compound under recommended storage conditions. Its primary liabilities are its hygroscopicity and incompatibility with strong oxidizing agents and bases. To ensure its quality and integrity, it must be stored in a cool, dry, well-ventilated area in a tightly sealed container. The potential for hydrolytic and elimination reactions should be considered, especially in the presence of moisture or basic conditions. The provided experimental framework for forced degradation studies offers a systematic approach for researchers to further investigate its stability profile and identify any potential degradation products under specific stress conditions. This understanding is critical for its effective use in research and development.

References